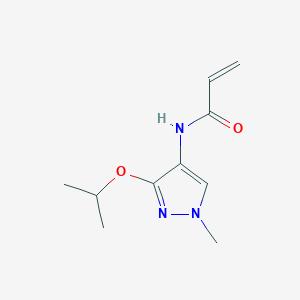
N-(1-Methyl-3-propan-2-yloxypyrazol-4-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Methyl-3-propan-2-yloxypyrazol-4-yl)prop-2-enamide, commonly known as MPA-NPY, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MPA-NPY belongs to the class of pyrazole derivatives, and it is synthesized through a specific chemical process.
Mecanismo De Acción
The mechanism of action of MPA-NPY is not fully understood, but studies have suggested that it acts by inhibiting specific enzymes that are involved in cell proliferation and survival. MPA-NPY has been shown to inhibit the activity of AKT and mTOR, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
MPA-NPY has been shown to have several biochemical and physiological effects. In cancer cells, MPA-NPY has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of specific genes that are involved in cancer progression. In neurons, MPA-NPY has been shown to protect against oxidative stress-induced damage and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MPA-NPY in lab experiments is its high specificity for the enzymes it targets. This specificity allows for precise control over the experimental conditions and reduces the likelihood of off-target effects. However, one limitation of using MPA-NPY is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several potential future directions for the study of MPA-NPY. One area of interest is the development of MPA-NPY derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of MPA-NPY and its potential applications in the treatment of cancer and neurodegenerative diseases. Finally, the development of more efficient and scalable synthesis methods for MPA-NPY will be crucial for its widespread use in scientific research.
Conclusion:
In conclusion, MPA-NPY is a chemical compound that has shown potential applications in various areas of scientific research. Its specificity for specific enzymes, anti-cancer properties, and neuroprotective effects make it an intriguing compound for further study. While there are limitations to its use in lab experiments, the potential future directions for the study of MPA-NPY are promising, and it will be interesting to see how this compound is further developed and utilized in the future.
Métodos De Síntesis
The synthesis of MPA-NPY involves a multi-step process that requires expertise and precision. The first step involves the preparation of 1-methyl-3-propan-2-yloxypyrazole-4-carboxylic acid, which is then converted into its corresponding acid chloride. The acid chloride is then reacted with prop-2-enamide to yield MPA-NPY. The purity of the final product is crucial, and several purification steps are required to obtain a high-quality sample.
Aplicaciones Científicas De Investigación
MPA-NPY has shown potential applications in various areas of scientific research. One of the primary areas of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that MPA-NPY has anti-cancer properties and can induce apoptosis in cancer cells. Additionally, MPA-NPY has been investigated for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress-induced damage.
Propiedades
IUPAC Name |
N-(1-methyl-3-propan-2-yloxypyrazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-5-9(14)11-8-6-13(4)12-10(8)15-7(2)3/h5-7H,1H2,2-4H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNIIRGKKMREGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NN(C=C1NC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

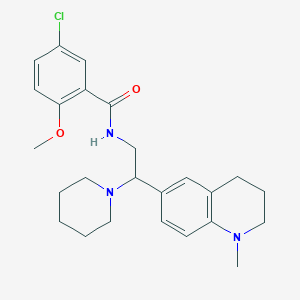
![3-allyl-8-(2,4-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2874748.png)
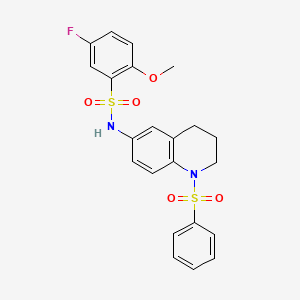
![Methyl 3-[(4-chlorophenyl){2-[(4-methylbenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2874751.png)
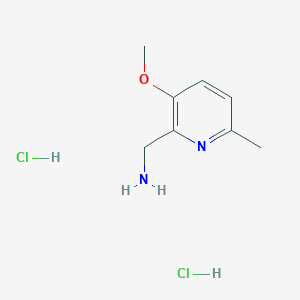
![1-[(2-Chloropyridin-3-yl)sulfonyl]acetone](/img/structure/B2874755.png)
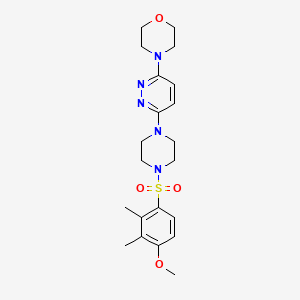

![4-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2874760.png)
![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2874762.png)
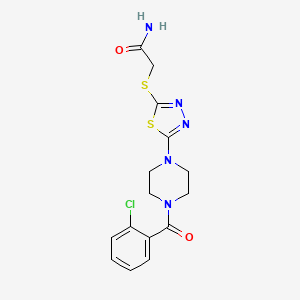

![N-(3-methoxybenzyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2874768.png)
![8-(2-chlorobenzyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2874769.png)